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Compound of Interest

Compound Name: MYF-01-37

Cat. No.: B8198280

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the TEAD inhibitor MYF-01-37 and its more
potent derivative, MYF-03-69, against other known TEAD inhibitors. The focus is on the
specificity of these compounds for the four human TEAD paralogues (TEAD1, TEAD2, TEAD3,
and TEAD4), key components of the Hippo signaling pathway.

Introduction to MYF-01-37 and TEAD Inhibition

MYF-01-37 is a covalent inhibitor of Transcriptional Enhanced Associate Domain (TEAD)
proteins, identified through a covalent fragment library screening. It targets a conserved
cysteine residue within the palmitate-binding pocket of TEADs (Cys380 in TEAD2 and Cys359
in TEAD1), thereby disrupting the interaction between TEAD and its co-activator YAP (Yes-
associated protein).[1] While MYF-01-37 itself is considered a sub-optimal chemical probe
requiring micromolar concentrations for cellular activity, it served as the lead compound for the
development of more potent inhibitors.[2]

One such optimized derivative, MYF-03-69, demonstrates a "pan-TEAD" inhibitor profile,
effectively inhibiting all four TEAD paralogues at submicromolar concentrations.[2] This guide
will present data on MYF-03-69 as a representative of the MYF-01-37 chemical scaffold and
compare its activity with other notable TEAD inhibitors.

Quantitative Comparison of TEAD Inhibitors
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The following tables summarize the inhibitory activities of various compounds against the

TEAD paralogues. The data is primarily derived from in vitro palmitoylation assays, which

measure the ability of a compound to block the auto-palmitoylation of TEAD proteins, a critical

step for their stability and function.

Table 1: Pan-TEAD Inhibitors

TEAD1ICso TEAD2ICso0 TEAD3ICso TEADA4 ICso
Compound Assay Type
(M) (M) (M) (M)
submicromol submicromol submicromol submicromol In vitro
MYF-03-69 ] )
ar ar ar ar palmitoylation
Thermal Shift
ISM-6331 0.3 0.6 0.1 0.2
Assay
Cell-based
AZ4331 Not specified Not specified Not specified Not specified metabolic
labeling
K-975 Not specified Not specified Not specified Not specified Not specified

Note: Specific ICso values for MYF-03-69 against each paralogue are described as being in a

similar submicromolar range in the source literature, but precise values are not provided.[2]

AZ4331 is stated to inhibit palmitoylation of all four TEAD paralogs in cell-based assays.

Table 2: Selective TEAD Inhibitors
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TEAD1ICso TEAD2ICso TEAD3ICso TEADA4 ICso

Compound Assay Type
(M) (M) (HM) (HM)
Activity-
Based
DC-
. 0.61 +0.02 >10 0.58 £ 0.12 >10 Protein
TEADINn1072
Profiling
(ABPP)
Activity-
Based
DC-
>10 >10 0.16 + 0.03 >10 Protein
TEAD3In03
Profiling
(ABPP)

Experimental Protocols
In Vitro TEAD Palmitoylation Assay

This assay is a common method to assess the potency of TEAD inhibitors that target the
palmitate-binding pocket.

Principle: The assay measures the auto-palmitoylation of recombinant TEAD proteins using a
modified palmitoyl-CoA substrate. An alkyne-tagged palmitoyl-CoA is incubated with the TEAD
YAP-binding domain (YBD). The incorporated alkyne-palmitate is then detected by “clicking" it
to a reporter molecule, such as a fluorescently tagged azide or biotin-azide, via a copper-
catalyzed azide-alkyne cycloaddition (CUAAC) reaction. The resulting signal is quantified, and
the inhibitory effect of a compound is determined by the reduction in this signal.

General Protocol:

e Recombinant Protein: Purified recombinant TEAD-YBD proteins (TEAD1, TEAD2, TEADS,
and TEAD4) are used.

e Compound Incubation: The TEAD-YBD protein is pre-incubated with varying concentrations
of the test inhibitor (e.g., MYF-01-37) for a defined period (e.g., 2 hours at 37°C) to allow for
covalent bond formation.
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o Palmitoylation Reaction: Alkyne-palmitoyl-CoA is added to the protein-inhibitor mixture, and
the reaction is allowed to proceed.

» Click Chemistry: The reaction is quenched, and a fluorescent azide or biotin-azide is added
along with a copper catalyst to label the palmitoylated TEAD.

e Detection:

o Gel-based: The reaction products are resolved by SDS-PAGE. The gel is scanned for
fluorescence to detect the labeled TEAD. Total protein can be visualized by Coomassie
staining.

o Plate-based: If a biotin-azide is used, the reaction mixture can be transferred to a
streptavidin-coated plate. After washing, the amount of captured TEAD is quantified using
a detection antibody in an ELISA-like format.

o Data Analysis: The signal intensity at each inhibitor concentration is measured and plotted to
determine the ICso value.

Acyl-Biotin Exchange (ABE) Assay
The ABE assay is used to confirm the S-palmitoylation of proteins in a cellular context.

Principle: This method involves the specific chemical labeling of S-palmitoylated cysteine
residues with biotin.

General Protocol:

» Cell Lysis and Thiol Blocking: Cells are lysed in a buffer containing a thiol-blocking agent,
such as N-ethylmaleimide (NEM), to cap all free cysteine residues.

e Thioester Cleavage: The thioester bond of palmitoylated cysteines is specifically cleaved
using hydroxylamine.

 Biotinylation: The newly exposed free thiol groups (from the previously palmitoylated
cysteines) are then labeled with a thiol-reactive biotinylating reagent, such as biotin-HPDP.

« Affinity Purification: The biotinylated proteins are captured using streptavidin-agarose beads.
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» Detection: The captured proteins are eluted and analyzed by western blotting using an
antibody against the protein of interest (e.g., TEAD).

Visualizations
Hippo-YAP-TEAD Signaling Pathway

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Upstream Signals

Cell-Cell Contact [Mechanical Stress) [GPCRS

1
1 1
1 1
H inhibitioh
1 1
1 1
| i Cytoplasm
\ A |
H S
i
i
activates ! phosphorylates translocates
1
]
H Nucleus
\/ :
LATS1/2 5 YAP
cytoplasmic .
ytop . inds
retention
ctivates
Target Gene
Expression

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Reagents

TEAD1-YBD

MYF-01-37

In Vitro Palmitoylation Assay Detection & Analysis
TEADA4-YBD v VY
3 N
Pre-incubation: Palmitoylation Click Chemistry \ ~ SDS-PAGE & |C50 Determination
J | TEAD + Inhibitor Reaction (add fluorescent azidey 1 | Fluorescence Scan
TEAD3-YBD 7N 7N

TEAD2-YBD

Alkyne-
Palmitoyl-CoA

HBIeL o

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8198280#specificity-analysis-of-myf-01-37-against-
tead-paralogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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